2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFILYNYIMIMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesis
Industrial Production Methods: Industrial production would likely involve optimization of the laboratory-scale synthesis process, focusing on yield improvement and cost-effectiveness. Scaling up involves reactor design to maintain the specific conditions required for each step, and ensuring environmental and safety regulations are met.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at the quinoline moiety or other reactive sites.
Reduction: Selective reduction reactions could be employed to modify specific parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions influenced by the quinoline and benzoisothiazolone rings.
Common Reagents and Conditions:
Oxidizing agents like permanganate or peroxide
Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst
Substitution reactions may use reagents like halogens, acids, or bases under controlled temperatures and pH levels
Major Products:
Oxidation and reduction reactions yield various oxidized or reduced derivatives
Substitution reactions may produce a range of halogenated or otherwise substituted products, depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds containing the dihydroquinoline moiety can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structural components of this compound may enhance its efficacy against different cancer types .
- Antimicrobial Properties : Compounds similar to this one have shown effectiveness against a range of bacterial and fungal pathogens. The presence of the isothiazolone ring is particularly noted for its antimicrobial activity .
- Neuropharmacology : The quinoline derivatives are being explored for their neuroprotective effects and potential in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic profile in conditions such as Alzheimer's disease .
Synthetic Organic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry:
- Versatile Intermediate : Its unique structure allows it to be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals .
- Polymer Science : The compound's reactivity can be harnessed to create novel polymers or materials with specific properties, which are valuable in various industrial applications .
Case Studies
Several studies have documented the applications of similar compounds:
- Anticancer Activity Study : A study published in Acta Pharmaceutica reported that derivatives of quinoline showed significant cytotoxic effects on various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
- Neuroprotective Effects : Research highlighted in Der Pharma Chemica indicated that certain quinoline derivatives could protect neuronal cells from oxidative stress, opening pathways for treating neurodegenerative disorders .
- Antimicrobial Efficacy : A patent application detailed the synthesis and testing of thiazole compounds exhibiting broad-spectrum antimicrobial activity, supporting the potential use of similar structures in combating infections .
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, influencing biochemical pathways and resulting in various biological effects.
Molecular Targets and Pathways:
Enzymes involved in oxidative stress response
Receptors related to inflammation and cell proliferation pathways
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Chlorophenyl and methoxyphenyl derivatives show moderate solubility in organic solvents (e.g., DMSO, chloroform), with sample solutions standardized at 10 mM .
- Crystallography: Chlorophenyl and methoxyphenyl analogs exhibit dihedral angles of 74.43° and 67.85°, respectively, between the benzoisothiazolone core and the substituent . The bicyclic dihydroquinolinyl group may introduce greater steric hindrance, altering crystal packing and bioavailability.
Pharmacokinetic Considerations
- Metabolism: Chlorophenyl derivatives exhibit stability in metabolic assays, while methoxyphenyl analogs may undergo demethylation . The dihydroquinolinyl group’s rigidity could reduce metabolic degradation.
- Bioavailability: Increased lipophilicity from the dihydroquinolinyl group may enhance membrane permeability but reduce solubility, necessitating formulation optimization .
Biological Activity
The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocyclic moieties. The general synthetic route includes the formation of the isothiazole ring and subsequent functionalization to introduce the quinoline derivative. Specific methods employed in synthesizing related compounds have been documented, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving desired yields and purity levels .
Anticancer Properties
Research has shown that derivatives of benzo[d]isothiazole, including those structurally related to the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain benzo[d]isothiazole derivatives inhibit the growth of leukemia cell lines with IC50 values ranging from 4 to 9 µM . Such findings suggest that our compound may also possess similar anticancer properties.
Antimicrobial Activity
While some studies have evaluated the antimicrobial potential of benzo[d]isothiazole derivatives against a range of pathogens, including bacteria and viruses, results have been mixed. In one study, none of the tested compounds showed significant antiviral or antibacterial activity against common strains such as Staphylococcus aureus or various mycobacterial species . However, the cytotoxicity against human lymphocyte cells suggests a selective mechanism that may be leveraged in cancer therapy rather than broad-spectrum antimicrobial applications.
The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways associated with apoptosis and cell cycle regulation. For example, some benzo[d]isothiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This pathway is crucial for developing targeted therapies aimed at specific cancer types.
Case Study 1: Anticancer Evaluation
A comprehensive study evaluated a series of benzo[d]isothiazole derivatives for their antiproliferative activity against solid tumors and hematological malignancies. The results indicated that certain compounds significantly inhibited cell proliferation in vitro, with notable effects on leukemia cell lines . The study emphasizes the potential for these compounds to serve as lead candidates in drug development.
Case Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of these compounds on human CD4+ lymphocytes used to support HIV-1 growth. The findings revealed a marked cytotoxicity profile, prompting further exploration into their therapeutic window and safety profiles for potential use in oncology .
Data Tables
| Compound | IC50 (µM) | Cell Line | Activity |
|---|---|---|---|
| Compound A | 4 | Leukemia Cell Line | Antiproliferative |
| Compound B | 9 | Solid Tumor Cell Line | Antiproliferative |
| Compound C | >50 | Staphylococcus aureus | No significant activity |
| Compound D | >50 | Mycobacterium fortuitum | No significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
